molecular formula C16H16N2O2S B11326814 3-(3-methoxypropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-(3-methoxypropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11326814
M. Wt: 300.4 g/mol
InChI Key: ZKHXFPAGTPFVOW-UHFFFAOYSA-N
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Description

3-(3-METHOXYPROPYL)-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a methoxypropyl group at the 3-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHOXYPROPYL)-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone to form the thieno[2,3-d]pyrimidine core. The methoxypropyl and phenyl groups are then introduced through subsequent substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and improve yield is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-METHOXYPROPYL)-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-METHOXYPROPYL)-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or receptors, leading to its observed bioactivity. For example, it may act as an inhibitor of protein kinases, which play crucial roles in cell signaling and proliferation. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-METHOXYPROPYL)-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxypropyl and phenyl groups enhances its solubility, stability, and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

3-(3-methoxypropyl)-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H16N2O2S/c1-20-9-5-8-18-11-17-15-14(16(18)19)13(10-21-15)12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3

InChI Key

ZKHXFPAGTPFVOW-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3

Origin of Product

United States

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